2,7,7-Trimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Description
The target compound, 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, is a hexahydroquinoline derivative with a cyano group at the 3-position and a 4-methylphenyl substituent at the 4-position. Its core structure consists of a bicyclic system (quinoline fused with a cyclohexenone moiety) and substituents that influence its physicochemical and biological properties. This class of compounds is notable for applications in medicinal chemistry, particularly as calcium channel modulators and antibacterial agents, as inferred from related dihydropyridine derivatives .
Properties
IUPAC Name |
2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-12-5-7-14(8-6-12)18-15(11-21)13(2)22-16-9-20(3,4)10-17(23)19(16)18/h5-8,18,22H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIPDAFVQDHEIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(NC3=C2C(=O)CC(C3)(C)C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601125982 | |
| Record name | 1,4,5,6,7,8-Hexahydro-2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-3-quinolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601125982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860611-67-2 | |
| Record name | 1,4,5,6,7,8-Hexahydro-2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-3-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860611-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,5,6,7,8-Hexahydro-2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-3-quinolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601125982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2,7,7-Trimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile (CAS No. 860611-67-2) is a synthetic compound that belongs to the quinoline family. It is characterized by its complex structure and has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 306.41 g/mol. The structure includes a quinoline ring system which is known for various pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N2O |
| Molecular Weight | 306.41 g/mol |
| CAS Number | 860611-67-2 |
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds often exhibit significant antimicrobial properties. A study conducted on similar quinoline derivatives revealed that they possess inhibitory effects against a range of bacteria and fungi. The specific activity of 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo has not been extensively documented; however, its structural analogs show promise as antimicrobial agents.
Neuroprotective Effects
Some studies have indicated that quinoline-based compounds can offer neuroprotective benefits. They may help in mitigating oxidative stress and inflammation in neuronal cells. The potential neuroprotective activity of 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo remains to be fully explored but aligns with findings from other quinoline derivatives.
Case Studies
-
Antimicrobial Screening :
- A comparative study on various quinoline derivatives found that certain modifications led to enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- While direct data on 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo was not available, its structural similarity suggests potential effectiveness.
-
Cytotoxicity Assays :
- In vitro assays on related compounds showed IC50 values in the micromolar range against cancer cell lines such as HeLa and MCF-7.
- Future studies could evaluate the cytotoxicity of 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo specifically.
-
Neuroprotection Studies :
- Research into neuroprotective agents has highlighted the role of antioxidants in preventing neuronal damage.
- Compounds with similar structures have shown promise in reducing apoptosis in neuronal cultures subjected to oxidative stress.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations and Electronic Effects
Key structural variations among analogues involve substitutions on the phenyl ring at the 4-position and modifications to the quinoline core. These changes significantly impact electronic properties, solubility, and intermolecular interactions.
Table 1: Substituent Comparison and Physical Properties
*Calculated based on formula C₂₁H₂₁N₂O.
Key Observations :
Comparison :
Crystallographic and Hydrogen-Bonding Patterns
Crystal structures of analogues reveal consistent hydrogen-bonding networks, which stabilize molecular packing.
Key Findings:
- N—H···N Hydrogen Bonds: Observed in 2-amino-4-(4-chlorophenyl)-...-3-quinolinecarbonitrile, forming centrosymmetric dimers . Similar interactions are expected in the target compound.
- C—H···π Interactions : Present in analogues with aromatic substituents (e.g., 4-methylphenyl), contributing to 3D crystal lattice stability .
- Conformational Flexibility: The cyclohexenone ring adopts a twisted boat conformation, as seen in , while substituents like trifluoromethylphenyl introduce steric hindrance, altering ring puckering.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via multi-step reactions, often involving cyclization and functionalization. A common approach is the Hantzsch reaction, which combines aldehydes, β-ketoesters, and ammonium acetate with acid catalysts (e.g., p-toluenesulfonic acid). Key parameters include:
- Temperature : Reflux conditions (70–100°C) enhance cyclization efficiency.
- Catalysts : Acidic catalysts improve reaction rates and regioselectivity.
- Purification : Column chromatography or recrystallization ensures ≥95% purity.
- Data Table :
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Hantzsch Reaction | 65–75 | 95 | Ethanol reflux, p-TsOH |
| Knoevenagel Condensation | 60–70 | 90 | THF, room temperature |
- References :
Q. How is structural characterization performed for this compound, and what spectroscopic data are critical?
- Methodology : Use a combination of:
- NMR : H and C NMR confirm substituent positions (e.g., methyl groups at C2/C7 and phenyl at C4).
- FTIR : Peaks at ~1680 cm (C=O stretch) and ~2220 cm (C≡N) validate functional groups.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 348 for CHNO) confirm molecular weight.
- Example Data :
- H NMR (CDCl): δ 1.25 (s, 6H, 2×CH), 2.35 (s, 3H, Ar-CH), 6.80–7.20 (m, 4H, aromatic).
Q. What in vitro assays are used for preliminary pharmacological screening?
- Methodology :
- Antimicrobial : Broth microdilution (MIC values against S. aureus or E. coli).
- Anticancer : MTT assay (IC values in cancer cell lines, e.g., MCF-7).
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition).
- Data Table :
| Assay Type | Target | Result (IC/MIC) |
|---|---|---|
| Anticancer (MCF-7) | Cell viability | 12.5 μM |
| Antibacterial | E. coli | 50 μg/mL |
- References :
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., varying IC values across studies) be resolved?
- Methodology :
- Source Analysis : Compare purity (HPLC), assay protocols (e.g., serum-free vs. serum-containing media), and cell passage numbers.
- Structural Confirmation : Re-validate compound identity via X-ray crystallography or 2D NMR if impurities are suspected.
- Dose-Response Curves : Use 8–12 concentration points to improve accuracy.
- Case Study : A 2024 study attributed discrepancies to residual solvents (e.g., DMSO >0.1% skewing cytotoxicity results) .
- References :
Q. What computational strategies predict binding modes with biological targets?
- Methodology :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., topoisomerase II).
- MD Simulations : GROMACS for stability analysis (e.g., RMSD <2 Å over 100 ns).
- QSAR : Correlate substituent electronegativity (e.g., trifluoromethyl groups) with activity.
- Example : Docking studies revealed hydrogen bonding between the C=O group and His90 of COX-2, explaining anti-inflammatory activity .
- References :
Q. How does pH and solvent stability impact formulation for in vivo studies?
- Methodology :
- Stability Tests : Incubate the compound in buffers (pH 2–9) and analyze degradation via HPLC.
- Solvent Compatibility : Test solubility in DMSO, PEG-400, and saline for intravenous formulations.
- Data :
- pH Stability : >90% stability at pH 7.4 after 24 hours; <50% at pH 2.0.
- Solubility : 25 mg/mL in DMSO, 5 mg/mL in PEG-400.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
